molecular formula C21H26N2O4 B2630803 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone CAS No. 942880-41-3

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2630803
CAS No.: 942880-41-3
M. Wt: 370.449
InChI Key: VDBQJTUXPDSCJV-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a combination of indole, furan, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Moiety: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine group.

    Hydroxypropoxy Group Addition: The hydroxypropoxy group can be added via an etherification reaction, where a hydroxypropyl halide reacts with the indole core.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

    Material Science: The compound’s unique structure can be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s application. The furan and indole moieties may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)methanol
  • **1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)propane

Uniqueness

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-ethyl-5-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-23-14(2)21(15(3)24)19-10-17(7-8-20(19)23)27-13-16(25)11-22-12-18-6-5-9-26-18/h5-10,16,22,25H,4,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBQJTUXPDSCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CNCC3=CC=CO3)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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